REACTION_CXSMILES
|
O=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][C:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3]1>CO.C(Cl)(Cl)Cl.C(O)(=O)C.[Pd]>[O:5]1[C:6]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:2][CH2:3][CH:4]1[C:12]([O:14][CH2:15][CH3:16])=[O:13]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(OC2=C1C=CC=C2)C(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
under stirring at room pressure and temperature for 24 h. under hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
FILTRATION
|
Details
|
After that, the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in ethyl ether
|
Type
|
WASH
|
Details
|
washed successively with a 5% sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The mixture was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC2=CC=CC=C12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.575 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |